Carmoxirole hydrochloride
Overview
Description
Carmoxirole hydrochloride is a selective, peripherally acting dopamine D2 receptor agonist. It is known for its ability to modulate noradrenaline release and sympathetic activation, displaying antihypertensive properties in vivo . The chemical name of this compound is 3-[4-(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)butyl]-1H-indole-5-carboxylic acid hydrochloride .
Mechanism of Action
Target of Action
Carmoxirole hydrochloride is a selective, peripherally acting dopamine D2 receptor agonist . The primary target of this compound is the dopamine D2 receptor . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions.
Mode of Action
As a dopamine D2 receptor agonist, this compound binds to and activates the D2 receptors . This activation modulates the release of noradrenaline and sympathetic activation .
Biochemical Pathways
The activation of D2 receptors by this compound leads to a modulation of noradrenaline release and sympathetic activation . This modulation can affect various biochemical pathways, particularly those involving neurotransmission and cardiovascular function.
Pharmacokinetics
This compound is rapidly absorbed in humans, reaching maximum plasma concentration approximately 2-3 hours after oral administration . The drug is metabolized, mainly to an ester-type glucuronide, and is largely excreted by the kidneys . The plasma half-life of the parent compound is approximately 5.5 hours . For the dose range tested (0.5 to 1.5 mg), the pharmacokinetics were linear .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the drug’s absorption, distribution, metabolism, and excretion can be affected by factors such as the individual’s age, diet, and overall health status. Furthermore, the drug’s efficacy and stability can be influenced by storage conditions . . This suggests that the drug’s effects can be influenced by the presence of other substances in the body.
Biochemical Analysis
Biochemical Properties
Carmoxirole hydrochloride interacts with dopamine D2 receptors, which are proteins that play a crucial role in the nervous system . By acting as an agonist, this compound can mimic the action of dopamine, a neurotransmitter, thereby influencing biochemical reactions within the body .
Cellular Effects
This compound’s interaction with dopamine D2 receptors can have significant effects on various types of cells and cellular processes . For instance, it can influence cell signaling pathways related to dopamine and noradrenalin . This can impact gene expression and cellular metabolism, potentially affecting the overall function of the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to dopamine D2 receptors . This binding can activate or inhibit enzymes, leading to changes in gene expression . The exact nature of these effects can depend on the specific cellular context and the presence of other signaling molecules .
Metabolic Pathways
This compound is involved in the dopamine signaling pathway due to its interaction with dopamine D2 receptors
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its interaction with dopamine D2 receptors
Subcellular Localization
The subcellular localization of this compound is likely influenced by its interaction with dopamine D2 receptors
Preparation Methods
Synthetic Routes and Reaction Conditions
Carmoxirole hydrochloride is synthesized through a multi-step process involving the reaction of carmoxirole with one equivalent of hydrochloric acid . The synthesis of the indole-5-carboxylic acid derivative involves the preparation of an o-hydroxylated metabolite of vilazodone . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and ultrasonic techniques to enhance solubility .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically stored at 4°C in a dry, sealed environment to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Carmoxirole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions involving the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrochloric acid, dimethyl sulfoxide, and other solvents that enhance solubility and reaction efficiency .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidation states of the compound, while substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Carmoxirole hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other chemical compounds and in studying reaction mechanisms.
Biology: Investigated for its effects on dopamine receptors and its role in modulating neurotransmitter release.
Medicine: Explored for its potential antihypertensive properties and its ability to modulate sympathetic activation
Industry: Utilized in the development of pharmaceuticals targeting dopamine receptors and related pathways.
Comparison with Similar Compounds
Similar Compounds
Bromocriptine: Another dopamine receptor agonist used in the treatment of Parkinson’s disease and hyperprolactinemia.
Cabergoline: A dopamine receptor agonist with applications in treating hyperprolactinemia and Parkinson’s disease.
Pramipexole: A dopamine receptor agonist used in the treatment of Parkinson’s disease and restless legs syndrome.
Uniqueness
Carmoxirole hydrochloride is unique in its selective action on peripheral dopamine D2 receptors, which distinguishes it from other dopamine receptor agonists that may have broader or different receptor selectivity . Its specific modulation of noradrenaline release and sympathetic activation also sets it apart in terms of its pharmacological profile .
Biological Activity
Carmoxirole hydrochloride, also known as EMD 45609, is a selective, peripherally acting dopamine D2 receptor agonist. It has been investigated for its potential therapeutic applications, particularly in managing hypertension and other cardiovascular conditions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical studies, and relevant research findings.
Carmoxirole acts primarily as a dopamine D2 receptor agonist in peripheral tissues. Its activation of these receptors modulates the release of noradrenaline, which is crucial in regulating blood pressure. The compound's antihypertensive effects are attributed to its ability to reduce systemic vascular resistance and improve cardiac function through various neurohumoral pathways.
Key Mechanisms:
- Dopamine D2 Receptor Activation : Carmoxirole selectively activates peripheral D2 receptors, leading to decreased norepinephrine release.
- Reduction in Neurohormonal Activation : It lowers levels of vasopressin and atrial natriuretic peptide (ANP), contributing to improved hemodynamic parameters in heart failure patients.
- Improvement of Cardiac Function : Clinical studies have demonstrated enhancements in cardiac index and stroke volume while reducing heart rate and systemic vascular resistance.
Hemodynamic Effects in Heart Failure
A pivotal study evaluated the effects of carmoxirole on hemodynamic and neurohormonal parameters in patients with heart failure. Twelve normotensive patients with NYHA class III-IV heart failure were administered doses ranging from 0.25 mg to 1.00 mg over two days. The results indicated significant improvements in various parameters:
Parameter | Baseline Change (%) | Significance (P < 0.05) |
---|---|---|
Norepinephrine | -40% | Yes |
Vasopressin | -19% | Yes |
Atrial Natriuretic Peptide (ANP) | -25% | Yes |
Plasma Renin Activity | -30% | Yes |
Mean Arterial Pressure | -10% | Yes |
Systemic Vascular Resistance | -18% | Yes |
Cardiac Index | +20% | Yes |
Stroke Volume | +32% | Yes |
Stroke Work Index | +31% | Yes |
The study concluded that carmoxirole significantly modulates sympathetic activation, leading to beneficial effects on cardiac function and neurohormonal profiles in heart failure patients .
Research on Noradrenaline Release
Another investigation focused on the effect of carmoxirole on noradrenaline release using human and rat cortical kidney slices. The findings revealed that carmoxirole inhibited the stimulation-induced outflow of noradrenaline in human kidney slices at low concentrations (0.03 µM), suggesting its role in modulating neurotransmitter release through D2 receptor activation .
Potential Therapeutic Applications
This compound has been explored for various therapeutic uses beyond hypertension management:
- Painful Diabetic Neuropathy : Ongoing clinical studies are evaluating its efficacy in treating neuropathic pain associated with diabetes .
- Hyperprolactinemia : The compound may help manage conditions characterized by elevated prolactin levels without central nervous system side effects typical of many antipsychotic drugs .
Properties
IUPAC Name |
3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indole-5-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2.ClH/c27-24(28)20-9-10-23-22(16-20)21(17-25-23)8-4-5-13-26-14-11-19(12-15-26)18-6-2-1-3-7-18;/h1-3,6-7,9-11,16-17,25H,4-5,8,12-15H2,(H,27,28);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJUHOBITQUXIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)CCCCC3=CNC4=C3C=C(C=C4)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042595 | |
Record name | Carmoxirole hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4042595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115092-85-8 | |
Record name | Carmoxirole hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115092858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CARMOXIROLE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77K7K97CBS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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